Ethyl 4-[5-({[2-(morpholin-4-yl)ethyl]amino}methyl)furan-2-yl]benzoate
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Overview
Description
Ethyl 4-[5-({[2-(morpholin-4-yl)ethyl]amino}methyl)furan-2-yl]benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-({[2-(morpholin-4-yl)ethyl]amino}methyl)furan-2-yl]benzoate typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the benzoate ester and the morpholine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-({[2-(morpholin-4-yl)ethyl]amino}methyl)furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
Ethyl 4-[5-({[2-(morpholin-4-yl)ethyl]amino}methyl)furan-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-({[2-(morpholin-4-yl)ethyl]amino}methyl)furan-2-yl]benzoate involves its interaction with specific molecular targets. The morpholine moiety can interact with various receptors or enzymes, modulating their activity. The furan ring and benzoate ester may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-[5-({[2-(morpholin-4-yl)ethyl]amino}methyl)furan-2-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate: This compound also features a furan ring but has different functional groups, leading to distinct chemical and biological properties.
Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate: This compound has a similar ester group but includes an oxadiazole ring and a piperazine moiety, resulting in unique applications and mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C20H26N2O4/c1-2-25-20(23)17-5-3-16(4-6-17)19-8-7-18(26-19)15-21-9-10-22-11-13-24-14-12-22/h3-8,21H,2,9-15H2,1H3 |
InChI Key |
OREHKALJTXODEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCCN3CCOCC3 |
Origin of Product |
United States |
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